molecular formula C10H6BrF3O3 B1526935 3-Bromo-5-(trifluoromethoxy)cinnamic acid CAS No. 1092460-68-8

3-Bromo-5-(trifluoromethoxy)cinnamic acid

Cat. No. B1526935
M. Wt: 311.05 g/mol
InChI Key: XYTPGFWRUNQUGF-OWOJBTEDSA-N
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Description

3-Bromo-5-(trifluoromethoxy)cinnamic acid is a chemical compound with the CAS Number 1092460-68-8 . It has a molecular weight of 311.06 . The IUPAC name for this compound is (2E)-3-[3-bromo-5-(trifluoromethoxy)phenyl]-2-propenoic acid .


Molecular Structure Analysis

The InChI code for 3-Bromo-5-(trifluoromethoxy)cinnamic acid is 1S/C10H6BrF3O3/c11-7-3-6(1-2-9(15)16)4-8(5-7)17-10(12,13)14/h1-5H,(H,15,16)/b2-1+ . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Bromo-5-(trifluoromethoxy)cinnamic acid is a solid powder at ambient temperature .

Scientific Research Applications

  • Antioxidant Studies

    • This compound can be used to plate compounds that contain antioxidants . The specific methods of application or experimental procedures would depend on the specific antioxidant compound being studied.
  • Treatment of Dysproliferative Diseases

    • It can also be used in the treatment of dysproliferative diseases . Dysproliferative diseases are conditions where cells proliferate abnormally, such as in cancer. The specific methods of application would depend on the specific disease being treated.
  • Bromination of Cinnamic Acid

    • There is a documented experiment aiming at the preparation of the 2,3-dibromo-3-phenylpropanoic acid from cinnamic acid by bromine addition . The cinnamic acid is soluble in dichloromethane at room temperature and thus before the bromine addition the reaction vessel holds a colourless solution . The bromine solution is intensively red-coloured and since the addition reaction is relatively fast at this temperature, the reaction evolution can be followed by the progressively disappearance of the red colour .

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P271, P261, and P280 .

properties

IUPAC Name

(E)-3-[3-bromo-5-(trifluoromethoxy)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3O3/c11-7-3-6(1-2-9(15)16)4-8(5-7)17-10(12,13)14/h1-5H,(H,15,16)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTPGFWRUNQUGF-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)Br)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1OC(F)(F)F)Br)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(trifluoromethoxy)cinnamic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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